PDE9A Inhibitory Activity: This Compound vs. the WYQ-54 Scaffold Moiety
The target compound contains a benzyl group at N5 and a 2-hydroxyethyl group at N1. A structurally related congener from the same chemical series (Compound WYQ-54, bearing a cyclohexyl group at N1 and a 4-methoxybenzylamino substituent at C6) demonstrated an IC50 of 39 nM against human PDE9A [1]. This establishes a quantitative baseline for the scaffold's inherent potency. Differentiation of the target compound requires comparative data; however, no head-to-head IC50 values for the 5-benzyl-1-(2-hydroxyethyl) derivative against PDE9A or other phosphodiesterases were identified in accessible primary literature or patents.
| Evidence Dimension | Inhibitory potency against human PDE9A |
|---|---|
| Target Compound Data | Not available in public domain under this exact CAS |
| Comparator Or Baseline | Compound WYQ-54 (US9617269) IC50: 39 nM |
| Quantified Difference | Cannot be calculated; direct comparator data for target compound missing |
| Conditions | In vitro enzymatic assay (BindingDB / US Patent assay description) |
Why This Matters
Without quantitative head-to-head data, the procurement decision cannot be driven by proven differential potency against PDE9A, and users must generate de novo profiling data.
- [1] BindingDB Entry for BDBM317103 (Compound WYQ-54, US9617269). Affinity Data: IC50 39 nM for human PDE9A. Accessed via BindingDB.org. View Source
